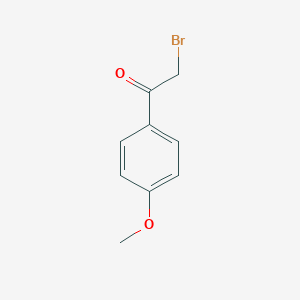

2-Bromo-4'-metoxiacetofenona

Descripción general

Descripción

El Inhibidor de PTP II es un inhibidor de la proteína tirosina fosfatasa. Las proteínas tirosina fosfatasas son enzimas que eliminan los grupos fosfato de los residuos de tirosina fosforilados en las proteínas. Estas enzimas desempeñan funciones cruciales en las vías de señalización celular y están implicadas en diversos procesos fisiológicos, como el crecimiento celular, la diferenciación y el metabolismo. El Inhibidor de PTP II es conocido por su capacidad de inhibir las proteínas tirosina fosfatasas mediante la alquilación covalente de la cisteína catalítica conservada en el sitio activo de estas enzimas .

Aplicaciones Científicas De Investigación

El Inhibidor de PTP II tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta química para estudiar los procesos de fosforilación y desfosforilación de proteínas.

Biología: Se emplea en la investigación para comprender el papel de las proteínas tirosina fosfatasas en las vías de señalización celular.

Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades como la diabetes, el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las proteínas tirosina fosfatasas

Mecanismo De Acción

El Inhibidor de PTP II ejerce sus efectos mediante la alquilación covalente de la cisteína catalítica conservada en el sitio activo de las proteínas tirosina fosfatasas. Esta modificación covalente inhibe la actividad enzimática de las proteínas tirosina fosfatasas, evitando la desfosforilación de los residuos de tirosina en las proteínas. La inhibición de las proteínas tirosina fosfatasas interrumpe las vías de señalización celular, lo que lleva a diversos efectos fisiológicos .

Análisis Bioquímico

Biochemical Properties

2-Bromo-4’-methoxyacetophenone is known to act as a potent protein tyrosine phosphatase inhibitor . It interacts with enzymes such as SHP-1 and PTP1B, inhibiting their activity . The nature of these interactions is covalent, leading to the inactivation of these enzymes .

Cellular Effects

The compound, being cell-permeable, can readily diffuse into human B cells and inhibit the intracellular protein tyrosine phosphatases . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4’-methoxyacetophenone involves covalently alkylating the conserved catalytic cysteine in the active site of protein tyrosine phosphatases . This leads to time-dependent inactivation of these enzymes, such as SHP-1 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Inhibidor de PTP II se puede sintetizar a través de la reacción de derivados de α-bromoacetofenona. La síntesis implica la alquilación de la cisteína catalítica conservada en el sitio activo de la proteína tirosina fosfatasa. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y una temperatura controlada para asegurar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial del Inhibidor de PTP II implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr un alto rendimiento y pureza. El proceso incluye la purificación del compuesto mediante técnicas como la recristalización y la cromatografía para eliminar cualquier impureza y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Inhibidor de PTP II experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar intermediarios de ácido sulfénico.

Reducción: Las reacciones de reducción pueden convertir los intermediarios de ácido sulfénico de nuevo a cisteína.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que implican el Inhibidor de PTP II incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción a menudo implican una temperatura y un pH controlados para garantizar la vía de reacción y la formación del producto deseados .

Productos Principales Formados

Los productos principales formados a partir de las reacciones del Inhibidor de PTP II incluyen proteínas tirosina fosfatasas modificadas covalentemente con residuos de cisteína alquilados. Estas modificaciones provocan la inhibición de la actividad enzimática de las proteínas tirosina fosfatasas .

Comparación Con Compuestos Similares

Compuestos Similares

6-Cloro-3-(hidroximetil)cinolin-4(1H)-ona: Un inhibidor dual de la proteína tirosina fosfatasa 1B y la proteína tirosina fosfatasa de células T, utilizado en el tratamiento de trastornos metabólicos.

Compuestos de Vanadio: Diversos compuestos basados en vanadio que actúan como inhibidores de la proteína tirosina fosfatasa y tienen aplicaciones en el tratamiento de la diabetes y el cáncer.

Singularidad del Inhibidor de PTP II

El Inhibidor de PTP II es único debido a su capacidad de modificar covalentemente la cisteína catalítica en el sitio activo de las proteínas tirosina fosfatasas, lo que lleva a una inhibición irreversible de estas enzimas. Esta modificación covalente lo distingue de otros inhibidores que pueden actuar a través de mecanismos de unión reversible .

Actividad Biológica

2-Bromo-4'-methoxyacetophenone (CAS No. 2632-13-5) is an α-haloacetophenone derivative that has garnered attention for its biological activity, particularly as a potent inhibitor of protein tyrosine phosphatases (PTPs). This compound is primarily recognized for its role in various biochemical pathways and potential therapeutic applications, especially in conditions such as diabetes and neurodegenerative diseases.

- Molecular Formula : C9H9BrO2

- Molecular Weight : 229.07 g/mol

- Physical Appearance : Off-white to light brown crystals

- Melting Point : 69-71°C

- Boiling Point : Approximately 215.8°C

2-Bromo-4'-methoxyacetophenone acts as a covalent inhibitor of PTPs, specifically targeting the SHP-1 and PTP1B enzymes. The inhibition occurs through the alkylation of a conserved catalytic cysteine residue in the PTP active site. This mechanism allows the compound to effectively disrupt the normal function of these enzymes, which are implicated in several pathological conditions.

Biological Activity

The compound has been characterized as a potent inhibitor with a dissociation constant () of approximately 128 μM against SHP-1 . PTPs are crucial in regulating cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer, diabetes mellitus, and neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Inhibition Studies

In vitro studies have demonstrated that 2-Bromo-4'-methoxyacetophenone exhibits significant inhibitory effects on PTPs:

- SHP-1 (ΔSH2) : (cell-free assays)

- The compound showed time-dependent inactivation of SHP-1, indicating a robust interaction with the enzyme .

Study on PTP Inhibition

A study focusing on the structure-activity relationship (SAR) of various α-bromoacetophenone derivatives confirmed that compounds like 2-Bromo-4'-methoxyacetophenone can effectively inhibit PTPs by covalently modifying the active site cysteine. This study highlighted the importance of molecular structure in enhancing membrane permeability and biological activity .

Data Table: Biological Activity Summary

| Biological Activity | Target Enzyme | Inhibition Constant (Ki) | Mechanism |

|---|---|---|---|

| PTP Inhibition | SHP-1 | 128 μM | Covalent modification of cysteine |

| Potential Anticancer | Various PTPs | Not specifically quantified | Disruption of signaling pathways |

Propiedades

IUPAC Name |

2-bromo-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJAHBHCLXUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180934 | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2632-13-5 | |

| Record name | 4-Methoxyphenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002632135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5M69J53H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight and key structural features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A1: 2-Bromo-1-(4-methoxyphenyl)ethanone, also known as 2-Bromo-4'-methoxyacetophenone, has the molecular formula C9H9BrO2 and a molecular weight of 225.07 g/mol. Structurally, it features a planar conformation with a bromine atom at the alpha position to a ketone carbonyl group. A methoxy group is present at the para position of the phenyl ring. This planarity is confirmed by crystallographic data, showing a root mean square deviation of only 0.0008 Å. []

Q2: How is 2-Bromo-1-(4-methoxyphenyl)ethanone typically synthesized?

A2: The synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone can be achieved through different routes. One common method involves the bromination of 4-methoxyacetophenone using cupric bromide (CuBr2) as the brominating agent. [] Another approach utilizes a multi-step synthesis starting from salicylaldehyde. This pathway includes a Wittig reaction, alkylation, and a ring-closing metathesis (RCM) using Grubbs' 2nd catalyst. []

Q3: What are the characteristic spectroscopic features of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A3: While the provided research papers don't delve into the specific spectroscopic data of 2-Bromo-1-(4-methoxyphenyl)ethanone, one can anticipate characteristic signals based on its structure. For example, in 1H NMR, the presence of the methoxy group would manifest as a singlet around 3.8 ppm, while the aromatic protons would appear as multiplets between 6.5-8 ppm. The presence of the bromine atom would induce splitting patterns and chemical shifts influenced by its electronegativity. Similarly, 13C NMR, IR spectroscopy, and mass spectrometry would provide further structural confirmation. [, , ]

Q4: What are the potential applications of 2-Bromo-1-(4-methoxyphenyl)ethanone in organic synthesis?

A4: 2-Bromo-1-(4-methoxyphenyl)ethanone is a valuable building block in organic synthesis. Its reactivity stems from the presence of the electrophilic carbonyl group and the alpha-bromo ketone moiety. This makes it susceptible to nucleophilic attacks, enabling the formation of various heterocyclic compounds. For instance, it reacts with thiosemicarbazones to yield arylidenehydrazinyl-4-methoxyphenylthiazole derivatives, which have shown potential as antidiabetic agents. [, ]

Q5: What types of intermolecular interactions are observed in the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone?

A5: In the crystal lattice of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C—H⋯O hydrogen bonding interactions are observed. These interactions involve the aromatic hydrogen atoms and the carbonyl oxygen of neighboring molecules, leading to the formation of one-dimensional chain structures within the crystal lattice. []

Q6: Have any computational studies been performed on 2-Bromo-1-(4-methoxyphenyl)ethanone, and what insights have they provided?

A6: Density Functional Theory (DFT) calculations have been employed to investigate the radical species generated upon gamma-irradiation of 2-Bromo-1-(4-methoxyphenyl)ethanone single crystals. By modeling several potential radical structures and calculating their EPR parameters (hyperfine coupling constants and g-tensors), researchers identified two specific radical species (R1 and R4 types) formed during irradiation. This study demonstrates the utility of computational chemistry in understanding radiation-induced damage in organic crystals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.